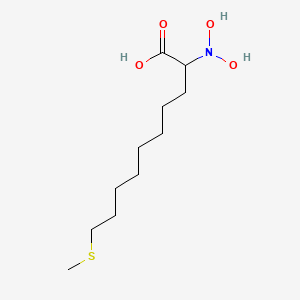
N,N-dihydroxyhexahomomethionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dihydroxyhexahomomethionine is an N,N-dihydroxy-alpha-amino acid having a 9-thiadecyl substituent at the 2-position. It derives from a hexahomomethionine. It is a conjugate acid of a N,N-dihydroxyhexahomomethioninate.
Scientific Research Applications
Synthesis and Chemical Reactions
- Nucleophilic addition of Grignard reagents and organolithium species to 3-silyloxy-3,4,5,6-tetrahydropyridine N-oxide produces trans-2,3-disubstituted N-hydroxypiperidines. This methodology has been applied to synthesize a diversity of useful trans-2-substituted-3-hydroxypiperidines (Archibald et al., 2012).
- Novel reactions of one-electron oxidized radicals of selenomethionine, a selenium analogue of methionine, have been studied. These findings provide insights into the biological role of selenomethionine (Mishra et al., 2009).
Biomedical Research
- The synthesis of cyclopropene analogues of ceramide and their effect on dihydroceramide desaturase have been investigated. This research contributes to understanding the biochemical pathways involving ceramide (Triola et al., 2003).
- The study of fluorescent probes for detection of biothiols based on “aromatic nucleophilic substitution-rearrangement” mechanism has been conducted. This research is important for biomedical applications where selective detection of biothiols is crucial (Kang et al., 2019).
Industrial and Environmental Applications
- A novel internal emulsifier derived from sunflower oil has been synthesized for the preparation of waterborne polyurethane. This research contributes to developing environmentally friendly and sustainable materials (Shendi et al., 2017).
- The reductive reactivity of borohydride- and dithionite-synthesized iron-based nanoparticles has been compared. This study is relevant for environmental applications, particularly in the field of nanotechnology and pollutant degradation (Ma et al., 2016).
Plant Biology and Agriculture
- Cytochrome P450 CYP79F1 from Arabidopsis catalyzes the conversion of dihomomethionine and trihomomethionine to the corresponding aldoximes in the biosynthesis of aliphatic glucosinolates. This research is significant in the context of plant biology and the study of natural plant products (Hansen et al., 2001).
properties
Molecular Formula |
C11H23NO4S |
|---|---|
Molecular Weight |
265.37 g/mol |
IUPAC Name |
2-(dihydroxyamino)-10-methylsulfanyldecanoic acid |
InChI |
InChI=1S/C11H23NO4S/c1-17-9-7-5-3-2-4-6-8-10(11(13)14)12(15)16/h10,15-16H,2-9H2,1H3,(H,13,14) |
InChI Key |
HNSLELPGRITQOV-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCCCCC(C(=O)O)N(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




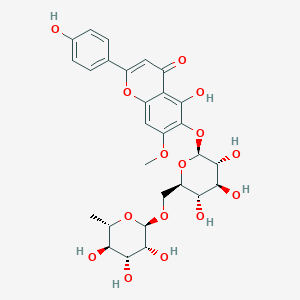
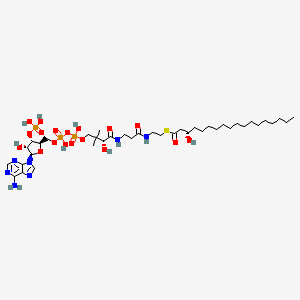
![[(1S,4S,5S,12S,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1263724.png)
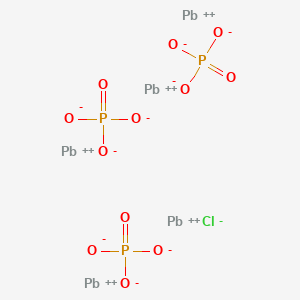
![(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25R,27Z,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11-[(2S,3S,4R)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-33-[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B1263726.png)
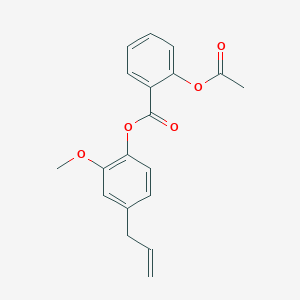
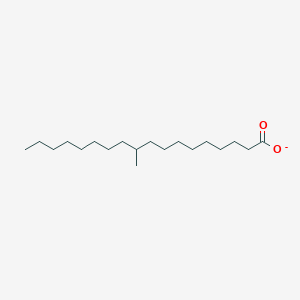

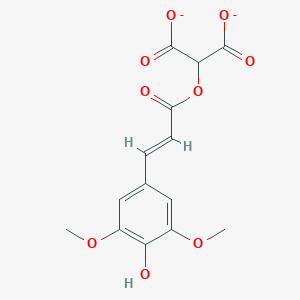
![(2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate](/img/structure/B1263734.png)

![(1R,2S,6R,10S,11R,13R,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B1263741.png)
